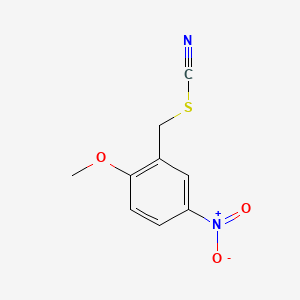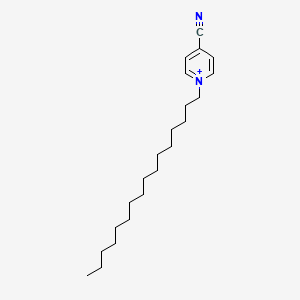
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as:
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or EtOCS2K to produce substituted thiophenes.
Direct C-H Arylation: This phosphine-free method couples aryl or heteroaryl bromides with thiophenes using palladium catalysts.
化学反应分析
Types of Reactions
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.
2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
71908-79-7 |
|---|---|
分子式 |
C7H8O2S2 |
分子量 |
188.3 g/mol |
IUPAC 名称 |
2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3 |
InChI 键 |
COQJHYPLZCNYAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(S1)SC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)




![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)

![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
